molecular formula C16H25ClN2O3 B4166459 N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride

N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride

Cat. No. B4166459
M. Wt: 328.83 g/mol
InChI Key: PUCDOKPRZDEUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride, also known as CPAA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which has been found to play a role in the regulation of blood pressure, inflammation, and other physiological processes.

Mechanism of Action

The mechanism of action of N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride involves its ability to selectively inhibit sEH, which is an enzyme that metabolizes epoxy fatty acids. By inhibiting sEH, N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride increases the levels of these epoxy fatty acids, which have been found to have beneficial effects on blood pressure regulation, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride has been found to have a number of biochemical and physiological effects, including the reduction of blood pressure, inflammation, and pain. In addition, it has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride in lab experiments is its selectivity for sEH, which allows for more precise targeting of this enzyme. However, one limitation is that it may not be effective in all animal models or in humans, as the effects of sEH inhibition may vary depending on the specific disease or condition being studied.

Future Directions

There are several future directions for research on N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride, including the development of more potent and selective sEH inhibitors, the investigation of its potential applications in the treatment of other diseases, and the exploration of its mechanisms of action at the molecular level. In addition, further studies are needed to determine the safety and efficacy of N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride in humans, as well as its potential interactions with other drugs and medications.

Scientific Research Applications

N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride has been studied extensively for its potential applications in the treatment of various diseases, including hypertension, inflammation, and pain. In particular, its ability to inhibit sEH has been found to be beneficial in reducing blood pressure and inflammation in animal models.

properties

IUPAC Name

N-[4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.ClH/c1-12(19)18-14-6-8-16(9-7-14)21-11-15(20)10-17-13-4-2-3-5-13;/h6-9,13,15,17,20H,2-5,10-11H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCDOKPRZDEUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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